molecular formula C8H8F3NS B13963846 2-(methylthio)-N-(trifluoromethyl)aniline

2-(methylthio)-N-(trifluoromethyl)aniline

Cat. No.: B13963846
M. Wt: 207.22 g/mol
InChI Key: VPPSIVSTFRIOBZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(trifluoromethyl)aniline is an organic compound that features both a trifluoromethyl group and a methylthio group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

2-(Methylthio)-N-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various chemical reactions. These properties make the compound a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Lacks the trifluoromethyl group, which affects its chemical properties and applications.

    2-(Trifluoromethyl)aniline:

Uniqueness

2-(Methylthio)-N-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

2-methylsulfanyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5,12H,1H3

InChI Key

VPPSIVSTFRIOBZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(F)(F)F

Origin of Product

United States

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